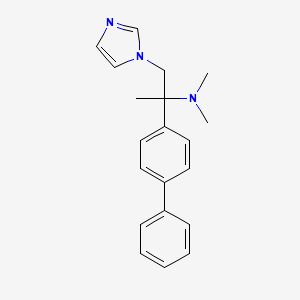
alpha-((1,1'-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of a biphenyl group, an imidazole ring, and a trimethylated ethanamine moiety
Preparation Methods
The synthesis of alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine typically involves several steps. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Imidazole Ring: The imidazole ring can be introduced through a cyclization reaction involving a suitable precursor, such as a diamine and a carbonyl compound.
Trimethylation: The final step involves the trimethylation of the ethanamine moiety, which can be achieved using methylating agents like methyl iodide under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the biphenyl group reacts with electrophiles like bromine or nitric acid under suitable conditions.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. The biphenyl group contributes to the compound’s overall stability and binding affinity. The trimethylated ethanamine moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine can be compared with other similar compounds, such as:
Imidazole: A five-membered ring containing two nitrogen atoms, known for its role in biological systems and as a building block in organic synthesis.
Trimethylamine: A simple amine with three methyl groups, used in various chemical reactions and as a precursor for more complex compounds.
The uniqueness of alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
98836-71-6 |
|---|---|
Molecular Formula |
C20H23N3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-imidazol-1-yl-N,N-dimethyl-2-(4-phenylphenyl)propan-2-amine |
InChI |
InChI=1S/C20H23N3/c1-20(22(2)3,15-23-14-13-21-16-23)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-14,16H,15H2,1-3H3 |
InChI Key |
WDOHCIOBMHHVOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CN=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


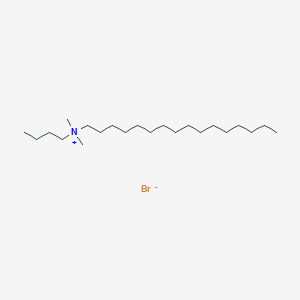
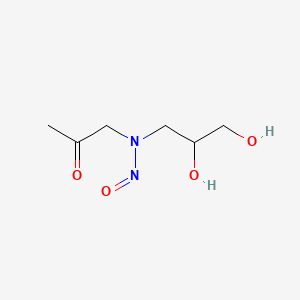
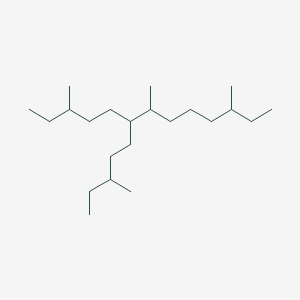
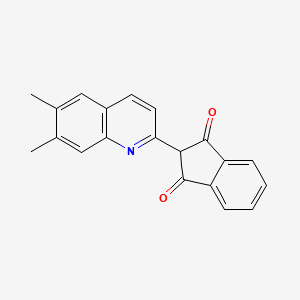
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
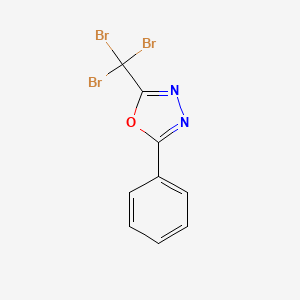

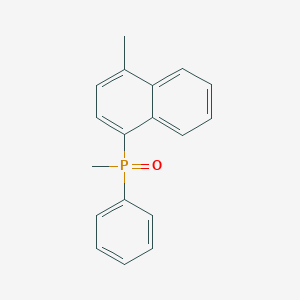
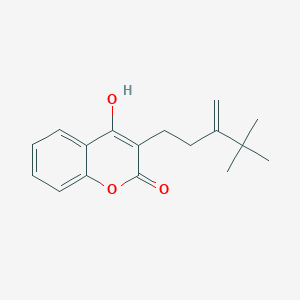
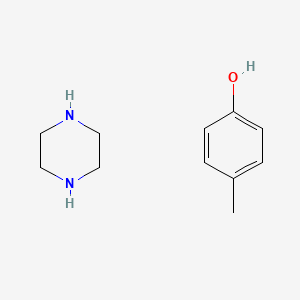
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
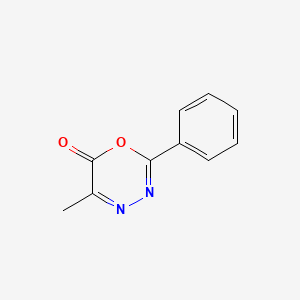
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
